

Comprehensive Technical Guide: Lysophosphatidylcholine LPC 18:0/0:0 (Stearoyl Lysophosphatidylcholine)

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Compound Focus: 1-Stearoyl-sn-glycero-3-phosphocholine

CAS No.: 19420-57-6

Cat. No.: S580141

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Molecular Structure and Chemical Properties

LPC 18:0/0:0, also known as **stearoyl lysophosphatidylcholine**, is a **lysophospholipid** characterized by a single stearic acid chain (18:0) esterified at the sn-1 position of the glycerol backbone and a phosphocholine headgroup at the sn-3 position. This **monoglycerophospholipid** has a molecular formula of $C_{26}H_{54}NO_7P$ and an average molecular weight of 523.6832 g/mol (monoisotopic: 523.363789599 Da). [1]

The compound's structure features a **polar head group** (phosphocholine) and a **single hydrophobic tail** (stearoyl chain), giving it **amphipathic properties** that influence its biological behavior and membrane interactions. The IUPAC name is (2-{{(2R)-2-hydroxy-3-(octadecanoyloxy)propyl phosphono}oxy}ethyl)trimethylazanium, and it has the SMILES notation: [H]C@@(COC(=O)CCCCCCCCCCCCCCCCCC)COP([O-])(=O)OCCN+(C)C. [1]

Biological Roles and Significance

Metabolic Pathways and Homeostasis

- **Formation and Metabolism:** LPC 18:0 is primarily generated through the enzymatic hydrolysis of phosphatidylcholine (PC) by **phospholipase A2 (PLA2)**. It can also be produced via the transfer of fatty acids to free cholesterol through **lecithin-cholesterol acyltransferase (LCAT)**. The **Lands' cycle** represents a crucial metabolic pathway where LPC is continuously remodeled through deacylation and reacylation reactions, maintaining phospholipid homeostasis. [2] [3]
- **Cellular Distribution:** While LPC species are found in most tissues at low concentrations, LPC 18:0 specifically functions as an intermediate in phospholipid metabolism. The dynamic balance between LPC formation and reacylation to PC is essential for maintaining membrane composition and fluidity. [2] [1]

Signaling Mechanisms and Pathophysiological Roles

- **Receptor-Mediated Signaling:** LPC 18:0 can signal through multiple receptors, including **G protein-coupled receptor G2A** and **Toll-like receptors**, though the specificity for LPC 18:0 versus other LPC species requires further investigation. These signaling pathways typically trigger intracellular cascades involving **MAP kinases**, **AKT**, and transcription factors that regulate inflammatory gene expression. [2]
- **Cellular Effects:** LPC 18:0 exhibits diverse biological activities across different cell types, though many studies report effects for general LPC rather than specifically for the 18:0 species. The table below summarizes key findings from the literature: [2]

Table 1: Biological Effects of LPC Across Cell Types

Cell Type	Observed Effects	Signaling Pathways
Endothelial cells	Induces MCP-1, IL-8, RANTES expression; Impairs barrier function; Inhibits migration/proliferation	ERK1/2, AKT, p38 MAPK phosphorylation [2]
Immune cells	Promotes macrophage polarization to M1 phenotype; Enhances regulatory T cell differentiation	G2A receptor, Foxp3 expression, TGF- β 1 production [2]

Cell Type	Observed Effects	Signaling Pathways
Neuronal cells	Contributes to demyelination; Impairs BBB function; Mediates pericyte loss	GPR17, GPR4, cAMP reduction [2]

Analytical Methods and Experimental Protocols

Lipid Extraction and Sample Preparation

- **Modified Folch Method:** For plasma samples, mix 50 μL of plasma with 600 μL of cold chloroform:methanol (2:1 v/v). Vortex for 30 seconds, then add 150 μL of LC-MS grade water to induce phase separation. After vortexing again, incubate on ice for 5 minutes, then centrifuge at 12,000 $\times g$ at 4°C for 10 minutes. Collect 300 μL of the bottom organic layer and evaporate under nitrogen or using a SpeedVac. Reconstitute in 10 μL chloroform followed by 190 μL methanol prior to LC-MS analysis. [4]
- **Solid-Phase Extraction (SPE):** Alternative purification method for improved selectivity, particularly beneficial for complex matrices like neonatal serum. SPE methods typically employ C18 cartridges conditioned with methanol and equilibrated with water before sample loading. After washing with water, lipids are eluted with chloroform:methanol mixtures. [3]

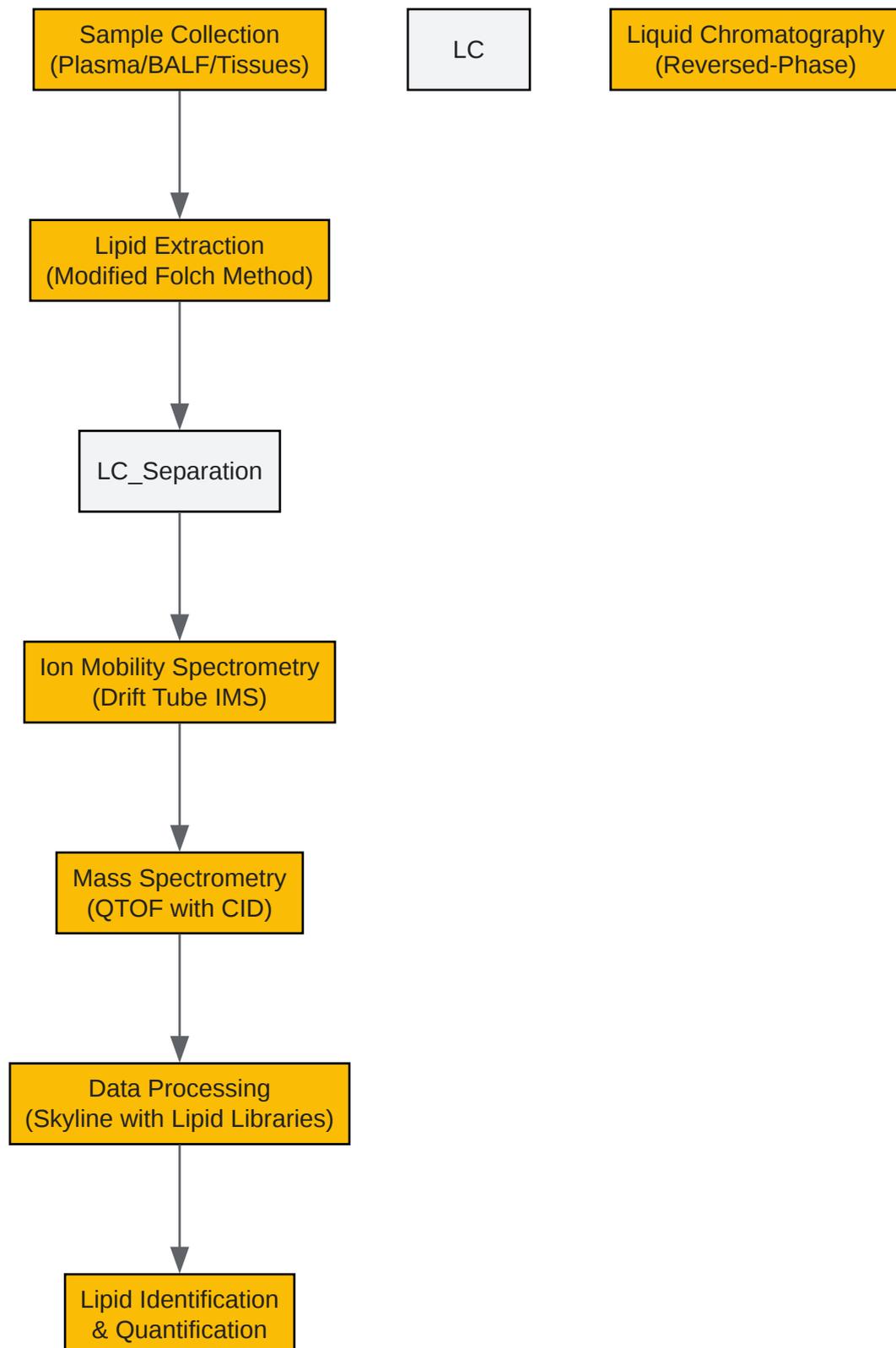
Liquid Chromatography-Mass Spectrometry Analysis

- **Chromatographic Separation:** Utilize reversed-phase chromatography with CSH C18 columns (e.g., 3.0 \times 150 mm, 1.7 μm particle size). Mobile phase A typically consists of 10 mM ammonium acetate in 40:60 acetonitrile:water, while mobile phase B is 10 mM ammonium acetate in 90:10 isopropanol:acetonitrile. Apply a linear gradient from 30-100% B over 15-20 minutes at flow rates of 0.2-0.25 mL/min. [3] [4]
- **Mass Spectrometric Detection:** Employ electrospray ionization in positive mode with multiple reaction monitoring (MRM). For LPC 18:0, monitor the transition m/z 524.4 \rightarrow 184.2 (corresponding

to $[M+H]^+$ → phosphocholine headgroup). Optimize source parameters: drying gas temperature 300-350°C, flow 8-10 L/min, nebulizer pressure 30-45 psi, capillary voltage 3-4 kV. [3]

- **Advanced Structural Characterization:** For isomeric differentiation, incorporate ion mobility spectrometry (IMS) to determine collision cross-section (CCS) values. LC-IMS-CID-MS platforms provide four-dimensional data (retention time, m/z, drift time, fragmentation pattern) for enhanced identification confidence. [4]

The following diagram illustrates the comprehensive workflow for LPC analysis using multidimensional lipidomics approaches: [4]



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Figure 1: Comprehensive workflow for LPC analysis using multidimensional LC-IMS-CID-MS lipidomics.

Quantitative Data and Research Findings

Concentration Ranges in Biological Systems

- Physiological Levels:** In healthy individuals, total plasma LPC concentrations range from 125-143 nmole/mL, though species-specific distributions vary. LPC 18:0 represents one of the major LPC species in circulation. [2]
- Pathological Alterations:** Research demonstrates significant alterations in LPC 18:0 levels in various disease states. In apoE^{-/-} mouse models of atherosclerosis, LPC levels were 2-4 times higher compared to wild-type controls, reflecting the pro-inflammatory and pro-atherogenic properties of these lipids. [5]

Table 2: Quantitative Findings for LPC 18:0 in Disease Models

Study Model	Key Findings	Technical Approach
ApoE ^{-/-} Mice (Atherosclerosis)	LPC levels 2-4× higher vs wild-type; CER elevated 3-5×	UPLC-MS with CSH C18 column [5]
Rat Stroke Model (tMCAO)	Plasma LPC(16:0) & LPC(18:1) decreased; Brain LPC increased 2-3×	HPLC-MS, correlation with functional outcomes [6]
Sepsis Patients	Marked reduction in main LPC species including 18:0	LC-MS/MS with MRM monitoring [3]

Correlations with Disease Severity and Outcomes

- Ischemic Stroke:** In rat transient middle cerebral artery occlusion (tMCAO) models, plasma levels of major LPC species including LPC 18:0 showed a significant decrease that correlated with stroke

severity. This reduction exhibited an **inverse relationship** with brain LPC levels, which increased 2-3 fold post-ischemia. Specific LPC species, particularly LPC(16:0) and LPC(18:1), demonstrated strong correlations with sensorimotor dysfunction, lesion volume, and biomarkers of BBB damage, inflammation, apoptosis, and oxidative stress. [6]

- **Therapeutic Modulation:** Experimental inhibition of LPC production using the PLA2 inhibitor Varespladib resulted in improved outcomes in stroke models, with decreased brain LPC concentrations, preserved cerebral perfusion (~72% vs ~61% in controls), and reduced lesion volumes ($17.9 \pm 2.1\%$ vs $25.7 \pm 2.5\%$ in vehicle group). Conversely, LPC(18:1) supplementation exacerbated injury, with larger lesion cores ($18.3 \pm 3.7\%$ vs $10.3 \pm 3.5\%$ in vehicle group). [6]

Therapeutic Implications and Research Directions

Diagnostic and Prognostic Applications

The consistent alterations in LPC 18:0 levels across multiple disease states position this lipid as a promising **biomarker candidate**. The strong correlations between specific LPC species and functional outcomes in preclinical stroke models suggest potential for prognostic application in clinical settings. However, the **discrepancy between plasma and brain LPC levels** observed in brain injury models necessitates careful interpretation of circulating LPC measurements as biomarkers for neurological conditions. [6]

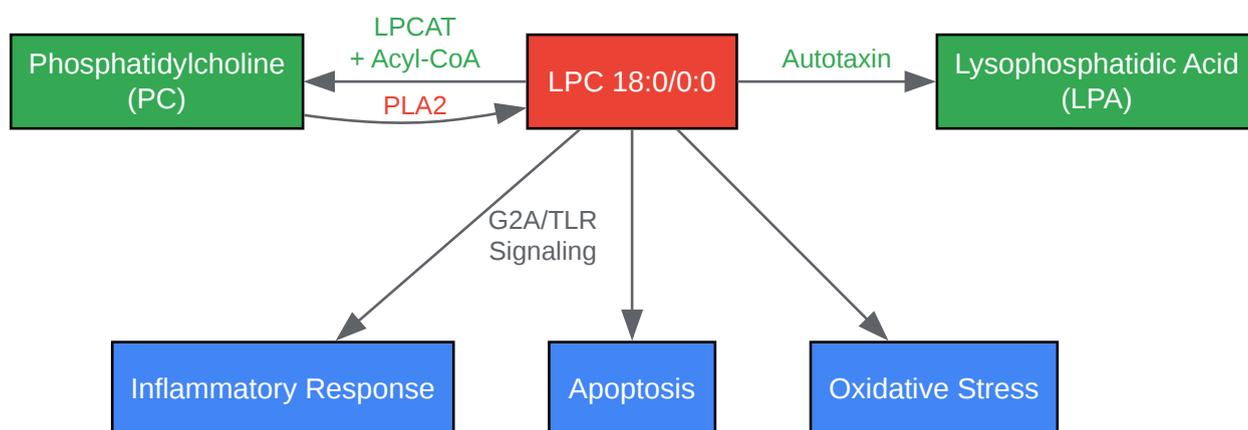
Therapeutic Targeting and Intervention Strategies

Several approaches to modulate LPC pathways have emerged as potential therapeutic strategies:

- **LPC Reduction Strategies:** Inhibition of LPC-forming enzymes, particularly **Lp-PLA2**, represents a direct approach to reduce LPC production. The PLA2 inhibitor Varespladib has demonstrated efficacy in preclinical stroke models, improving cerebral perfusion and reducing lesion volume. [6]
- **LPC Receptor Antagonism:** Targeting LPC receptors such as **G2A** or **TLRs** may mitigate pro-inflammatory and pro-apoptotic signaling without altering LPC concentrations. Research indicates that blocking G2A receptor reduces LPC's impact on macrophage polarization. [2]

- **Metabolic Clearance Enhancement:** Strategies to enhance LPC degradation through lysophospholipase activity or promote its reacylation to PC via LPCAT could restore LPC homeostasis in pathological conditions. [2]

The following diagram illustrates the metabolic pathways of LPC 18:0 and potential therapeutic intervention points: [2]



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Figure 2: LPC 18:0 metabolic pathways and pathological mechanisms with therapeutic targets.

Conclusion

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